![molecular formula C15H16ClNO3S B5668810 N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5668810.png)
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide involves several chemical steps, including sulfochlorination and amidation processes. These derivatives are synthesized from halogenated phenols through sulfochlorination using a ClSO3H/SOCl2 mixture and subsequent amidation by refluxing the halogenated o-hydroxy-benzenesulfonyl chlorides with substituted amino compounds in dimethyl benzene (Shen Jun-ju, 2004).
Molecular Structure Analysis
The molecular and electronic structure of structurally related isomers has been characterized using X-ray single crystal diffraction and quantum-chemical calculations. These studies provide insights into the steric hindrance and molecular organization within the crystals, contributing to the understanding of the compound's molecular structure (L. Rublova et al., 2017).
Chemical Reactions and Properties
N-aryl derivatives of hydroxybenzenesulfonamide, including compounds similar to N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide, participate in various chemical reactions. These reactions include acylation, where the compounds have been developed as chemoselective N-acylation reagents, showcasing their reactivity and potential in synthetic chemistry (S. Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of related sulfonamide compounds have been explored through experimental and theoretical approaches. This includes spectroscopic analysis and calculations of vibrational frequencies, geometric parameters, and interaction energies, which help in understanding the physical characteristics of these molecules (M. Karakaya et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-15-10(2)8-13(18)14(16)11(15)3/h4-8,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDUESUWKNVBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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